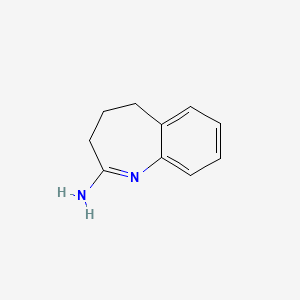

4,5-dihydro-3H-1-benzazepin-2-amine

Description

Contextualization within the Benzazepine Chemical Family

The 4,5-dihydro-3H-1-benzazepin-2-amine scaffold is a member of the benzazepine chemical family. researchgate.netvub.be Benzazepines are heterocyclic compounds defined by the fusion of a benzene (B151609) ring and an azepine ring, which is a seven-membered ring containing one nitrogen atom. vub.be This family is distinct from the more widely known benzodiazepines, whose seven-membered ring contains two nitrogen atoms. uni.luosi.lv

The benzazepine framework is the basis for several commercially successful pharmaceuticals, demonstrating the therapeutic potential of this chemical class. researchgate.netbldpharm.com The position of the nitrogen atom within the azepine ring and the substitution patterns on the bicyclic system give rise to a wide variety of derivatives with diverse biological activities. bldpharm.com

Table 2: Examples of Marketed Drugs Based on the Benzazepine Scaffold

| Compound Name | Core Structure | Therapeutic Use |

| Benazepril | 1-Benzazepine derivative | Angiotensin-Converting Enzyme (ACE) Inhibitor |

| Fenoldopam | 3-Benzazepine derivative | Dopamine (B1211576) D1 receptor agonist; Antihypertensive |

| Ivabradine | 1-Benzazepine derivative | Heart rate-lowering agent |

| Trepipam | 3-Benzazepine derivative | Dopamine receptor antagonist |

Significance of the Dihydrobenzazepine Moiety in Heterocyclic Chemistry

Heterocyclic compounds are of paramount importance in drug discovery, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocycle. nih.gov They provide a framework for modifying key drug properties such as solubility, lipophilicity, and polarity. nih.gov

Within this context, the benzazepine scaffold is often referred to as a "privileged template." nih.gov This term describes a molecular core that is capable of binding to multiple, diverse biological targets through the strategic placement of various functional groups. The dihydrobenzazepine moiety, as found in this compound, is particularly significant. The partial saturation of the seven-membered ring introduces conformational flexibility, moving the structure away from a purely flat, two-dimensional shape. This three-dimensionality can be critical for achieving a precise fit within the binding pockets of proteins and other biological macromolecules.

The versatility of the dihydrobenzazepine core is evident in the range of biological targets it has been adapted for. For example, derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepine have been synthesized and evaluated as imaging agents for N-methyl-d-aspartate (NMDA) receptors in the brain. Similarly, the related 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (B136569) scaffold has been extensively used as a constrained core structure in the design of peptide mimetics and inhibitors for enzymes such as farnesyl transferase and Factor Xa. nih.gov

Overview of Research Trajectories for the this compound Core Structure

While extensive research on the specific this compound molecule is not widely documented, the research trajectories for the broader aminobenzazepine class provide a clear indication of its potential applications. A primary focus of research is the development of efficient and versatile synthetic routes to access these scaffolds. For the title compound, a likely synthetic precursor is the corresponding ketone, 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, which is commercially available. bldpharm.com

A major research trajectory involves synthetic exploration and structure-activity relationship (SAR) studies. This typically involves the creation of chemical libraries where the core scaffold is decorated with a variety of substituents. These libraries are then screened against a panel of biological targets to identify "hits"—compounds that show activity. These hits serve as starting points for further optimization to improve potency and selectivity.

Research on related aminobenzazepine structures has been directed toward several therapeutic areas:

Enzyme Inhibition: The scaffold is used to design inhibitors for various enzymes, with applications in cardiovascular disease and oncology.

Receptor Ligands: Derivatives are developed as selective ligands for receptors in the central nervous system, which could be useful for treating neurological disorders.

Fused Heterocyclic Systems: The benzazepine core is also used as a building block for creating more complex, multi-ring heterocyclic systems, such as indolobenzazepines, to explore new chemical space and biological activities.

The this compound core, with its strategic placement of nitrogen atoms and its defined three-dimensional shape, represents a promising scaffold for future drug discovery efforts along these established research paths.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydro-3H-1-benzazepin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c11-10-7-3-5-8-4-1-2-6-9(8)12-10/h1-2,4,6H,3,5,7H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGIJAOHKFCUAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N=C(C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dihydro 3h 1 Benzazepin 2 Amine and Its Derivatives

Retrosynthetic Analysis of the 4,5-Dihydro-3H-1-benzazepin-2-amine Core

Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify viable starting materials and synthetic transformations.

Strategic Disconnections and Transformational Pathways

The core structure of this compound presents several opportunities for strategic bond disconnections. A primary disconnection can be made at the C2-N1 bond and the C4a-N1 bond of the azepine ring. This approach simplifies the target molecule into a more linear precursor. Another key disconnection strategy involves breaking the C2-N3 bond, which suggests a cyclization reaction involving a suitably functionalized aminobenzamide derivative.

These disconnections reveal several potential forward synthetic pathways. One common and effective strategy is the intramolecular cyclization of a 2-aminobenzamide (B116534) derivative bearing a reactive side chain at the ortho position. This side chain must be capable of reacting with the amide nitrogen to form the seven-membered ring.

Identification of Key Synthons and Precursors

Based on the retrosynthetic analysis, key synthons and their corresponding real-world precursors can be identified. A critical synthon is the 2-aminobenzamide core. The other key component is a two-carbon unit that can be attached to the aromatic ring ortho to the amino group and subsequently cyclize.

A practical precursor embodying these synthons is a 2-amino-N-(2-haloethyl)benzamide. In this precursor, the haloethyl group provides the electrophilic center for the intramolecular cyclization. Another important class of precursors are 2-(2-aminoethyl)aniline (B1272256) derivatives, which can undergo cyclization with a one-carbon carbonyl equivalent.

Classical and Contemporary Synthetic Routes to the this compound Scaffold

The construction of the this compound scaffold can be achieved through various synthetic routes, with cyclization reactions of 2-aminobenzamide precursors being a prominent method.

Cyclization Reactions Utilizing 2-Aminobenzamide Precursors

The use of 2-aminobenzamide as a starting material is a cornerstone in the synthesis of various nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both an amino and an amide group, allows for a range of cyclization strategies.

The reaction of 2-aminobenzamide with orthoesters, such as triethyl orthoformate, represents a potential route to the this compound scaffold, although it more commonly leads to six-membered quinazolinones. researchgate.netmdpi.com The optimization of reaction conditions is crucial to favor the formation of the seven-membered ring. Key parameters that can be varied include the choice of orthoester, the solvent, the temperature, and the use of a catalyst. For instance, using a bulkier orthoester might sterically hinder the formation of the thermodynamically favored six-membered ring, potentially promoting the desired seven-membered ring closure. The choice of solvent can also influence the reaction pathway, with non-polar aprotic solvents potentially favoring intramolecular reactions.

| Parameter | Variation | Expected Outcome on Selectivity |

| Orthoester | Triethyl orthoformate, Triethyl orthopropionate | Bulkier orthoesters may favor 7-membered ring formation. |

| Solvent | Toluene, Dioxane, DMF | Solvent polarity can influence reaction kinetics and selectivity. |

| Temperature | 80 - 140 °C | Higher temperatures may be required for cyclization but can also lead to side products. |

| Catalyst | Acidic (e.g., p-TsOH), Lewis Acid (e.g., ZnCl2) | Catalysts can promote the formation of the key intermediate for cyclization. |

This table presents hypothetical optimization parameters based on general principles of organic synthesis, as direct experimental data for this specific transformation is not widely available in the reviewed literature.

The reaction of 2-aminobenzamide with an orthoester is believed to proceed through a cyclodehydration mechanism. The initial step involves the reaction of the amino group of 2-aminobenzamide with the orthoester to form an ethoxyimidate intermediate. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the activated carbon of the imidate. Subsequent elimination of ethanol (B145695) drives the reaction towards the cyclized product.

In the context of forming azaheterocycles, acid-promoted cyclodehydration of amino alcohols using orthoesters has been shown to proceed via oxocarbenium intermediates. organic-chemistry.org A similar mechanism can be proposed for the cyclization of 2-aminobenzamide derivatives. Protonation of the orthoester enhances its electrophilicity, facilitating the initial reaction with the amino group. The subsequent intramolecular cyclization would then be the rate-determining step, with the transition state geometry dictating the regioselectivity between the formation of a six- or seven-membered ring. The concerted nature of some acid-catalyzed cyclodehydration reactions to form six- and five-membered rings has also been noted, suggesting a complex interplay of factors in the cyclization process. rsc.org

Multi-Component and One-Pot Synthetic Approaches

Multi-component and one-pot reactions are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. These strategies are particularly advantageous for the synthesis of libraries of compounds for drug discovery.

Allylic Trichloroacetimidate Mediated Cyclization Strategies

A powerful and versatile approach to the synthesis of benzazepine derivatives involves the use of allylic trichloroacetimidates. This methodology often incorporates several well-established reactions in a sequential or one-pot manner to build the heterocyclic core.

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govthieme.de In the context of benzazepine synthesis, this reaction is instrumental in preparing key aryl cinnamyl alcohol intermediates.

The process often begins with the coupling of an aryl halide with an allyl alcohol derivative. The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. For instance, palladium catalysts are commonly employed, and the reaction can be performed under homogeneous or heterogeneous conditions. rsc.orgresearchgate.net The resulting aryl cinnamyl alcohols serve as pivotal precursors for subsequent cyclization steps. The reaction is tolerant of a wide range of functional groups on both the aryl halide and the allyl alcohol, allowing for the synthesis of a diverse array of substituted intermediates. nih.gov

Table 1: Representative Mizoroki-Heck Reactions for Aryl Cinnamyl Alcohol Synthesis

| Aryl Halide | Alkene Partner | Catalyst System | Base | Solvent | Yield (%) |

| 4-Bromoacetophenone | Methyl acrylate | Pd-LDDP / 0.5 mol% | NaOAc | NMP | 85 |

| Aryl Bromide/Iodide | Alkenes | Cp*Co(III) | - | - | - |

| Aryl Halides | Styrene | Palladium catalyst | Various | Various | Good |

Data sourced from various studies and represents typical conditions and outcomes.

The Overman rearrangement is a nih.govnih.gov-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. organic-chemistry.org This reaction provides a reliable method for converting readily available allylic alcohols into allylic amines with a clean 1,3-transposition of the functionality. organic-chemistry.org

In the synthesis of benzazepines, an aryl cinnamyl alcohol, prepared via a Mizoroki-Heck reaction, is first converted to the corresponding allylic trichloroacetimidate. This is typically achieved by reacting the alcohol with trichloroacetonitrile (B146778) in the presence of a catalytic amount of a strong base. organic-chemistry.orgwindows.net The resulting imidate then undergoes a thermal or metal-catalyzed rearrangement to form the allylic trichloroacetamide (B1219227). This rearrangement is highly stereospecific and can be influenced by the choice of catalyst, allowing for asymmetric synthesis. organic-chemistry.org The trichloroacetamide group can then be hydrolyzed to reveal the primary amine, which is poised for cyclization to form the benzazepine ring.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic compounds, including the seven-membered azepine ring of benzazepines. researchgate.netorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene byproduct. organic-chemistry.org

In the context of benzazepine synthesis, a diene precursor is required. This precursor is often assembled through a multi-step sequence that may involve an initial allylic amination. For instance, an iridium-catalyzed asymmetric allylic amination of an allylic carbonate with a 2-allylaniline (B3051291) can produce a chiral intermediate. nih.gov This intermediate, after protection of the amine, contains the two necessary olefinic tethers. Subsequent treatment with a metathesis catalyst initiates the ring closure to form the 2,5-dihydrobenzo[b]azepine core. nih.gov This strategy allows for the enantioselective synthesis of benzazepine derivatives with high yields and enantiomeric excesses. nih.gov

Table 2: Key Steps in RCM-based Benzazepine Synthesis

| Step | Reagents/Catalyst | Product Type |

| Asymmetric Allylic Amination | [Ir(dbcot)Cl]₂, Phosphoramidite ligand | Chiral amination product |

| Protection | Trifluoroacetic anhydride | Trifluoroacetyl-protected amine |

| Ring-Closing Metathesis | Grubbs or Hoveyda-Grubbs catalyst | Enantioenriched 2,5-dihydrobenzo[b]azepine |

Based on a general strategy for enantioselective synthesis. nih.gov

Intramolecular Barbier Reaction in Benzazepine Synthesis

The Barbier reaction is an organometallic reaction that involves the in-situ formation of an organometallic species from an alkyl halide and a metal, which then adds to an electrophile, such as a carbonyl group. wikipedia.orgnrochemistry.com The intramolecular version of this reaction provides a direct route to cyclic alcohols.

For the synthesis of benzazepines, an appropriate precursor containing both a halide and a carbonyl group tethered to an aromatic ring is required. The reaction is typically promoted by metals such as magnesium, zinc, indium, or samarium(II) iodide. wikipedia.orgnrochemistry.comalfa-chemistry.com The metal inserts into the carbon-halide bond, generating an organometallic nucleophile that intramolecularly attacks the carbonyl group, forming the seven-membered ring and a hydroxyl group in a single step. alfa-chemistry.com This method is advantageous due to its operational simplicity and the use of relatively inexpensive and water-insensitive metals. wikipedia.org Recent advancements have explored mechanochemical adaptations of the Barbier reaction, which can improve yields and reduce the need for solvents. nih.gov

Cyclization of N-[2-(2-iodophenyl)ethyl]-α-phenylphenacylamines

Another strategy for the construction of the benzazepine framework involves the cyclization of appropriately substituted acyclic precursors. The cyclization of N-[2-(2-iodophenyl)ethyl]-α-phenylphenacylamines represents a specific example of this approach.

In this method, the starting material contains an iodoaryl group and a tethered amine with a phenacyl substituent. The cyclization can be promoted through various means, often involving a transition-metal-catalyzed intramolecular C-N bond formation. The iodine atom on the phenyl ring serves as a handle for oxidative addition to a low-valent metal catalyst, such as palladium or copper. The resulting organometallic species can then undergo reductive elimination with the tethered amine to forge the seven-membered ring. This approach allows for the introduction of substituents on both the benzazepine core and the exocyclic amine.

Electrophilic Cyclization Reactions

Electrophilic cyclization reactions represent a powerful tool for the synthesis of complex heterocyclic systems from unsaturated precursors. These reactions proceed through the activation of a double or triple bond by an electrophile, followed by an intramolecular nucleophilic attack to form a new ring. This strategy is particularly effective for the construction of fused and polycyclic structures.

A significant synthetic pathway involves the intramolecular halocyclization of N-allyl-4,5-dihydro-3H-1-benzazepin-2-amines. researchgate.net This method provides an effective route to fluoroalkylated imidazobenzazepines. researchgate.net The starting N-allyl derivatives are typically prepared through the consecutive methylation and allylamination of the corresponding benzazepin-2-ones. researchgate.net

The choice of the halogenating agent is crucial for the success of the halocyclization reaction. N-halosuccinimides, such as N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS), are commonly employed electrophilic halogen sources. The reaction of N-allyl-4,5-dihydro-3H-1-benzazepin-2-amines with NIS or NBS in acetonitrile (B52724) at room temperature leads to the formation of the corresponding halo-methyl-substituted tetrahydro-1H-imidazo[1,2-a] researchgate.netbenzazepines in high yields. researchgate.net

Table 1: Halocyclization of N-Allyl-4,5-dihydro-3H-1-benzazepin-2-amines

| Halogenating Agent | Solvent | Temperature | Product | Yield |

| N-Iodosuccinimide (NIS) | Acetonitrile | Room Temperature | 1-(iodomethyl)-2,4,5,6-tetrahydro-1H-imidazo[1,2-a] researchgate.netbenzazepine | High |

| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | 1-(bromomethyl)-2,4,5,6-tetrahydro-1H-imidazo[1,2-a] researchgate.netbenzazepine | High |

The intramolecular halocyclization of N-allyl-4,5-dihydro-3H-1-benzazepin-2-amines is an effective method for constructing fused imidazobenzazepine ring systems. researchgate.net This transformation results in the formation of 1-(halomethyl)-2,4,5,6-tetrahydro-1H-imidazo[1,2-a] researchgate.netbenzazepines. researchgate.net These fused heterocyclic systems are of interest due to their potential biological activities. The ability to introduce different substituents on the benzazepine and imidazole (B134444) rings allows for the creation of a diverse library of compounds for further investigation.

A modern and preparatively convenient approach for the synthesis of 1-fluoroalkyl-substituted 2,4,5,6-tetrahydro-1H-imidazo[1,2-a] researchgate.netbenzazepines is through fluoroalkylative cyclization. researchgate.net This method is based on the chemoselective photoreduction-catalyzed fluoroalkylation cyclization of N-allyl-4,5-dihydro-3H-1-benzazepin-2-amines. researchgate.net The use of relatively inexpensive perfluoroalkyl iodides (RfI) as the fluoroalkyl source, combined with mild reaction conditions, makes this approach highly attractive. researchgate.net This strategy allows for the introduction of a wide range of fluorinated moieties into the imidazobenzazepine scaffold. researchgate.net

Visible-light-promoted fluoroalkylative cyclization has emerged as a powerful strategy. researchgate.net This method often utilizes an organocatalyst, such as fluorescein, to facilitate the reaction under mild conditions. researchgate.net The process is initiated by the generation of a fluoroalkyl radical from a perfluoroalkyl iodide. researchgate.net This radical then participates in a cascade reaction involving cyclization. researchgate.net This approach is characterized by its good regioselectivity, broad substrate scope, and compatibility with various functional groups. researchgate.net Preliminary mechanistic studies suggest that the generated CF2CO2Et radical is more inclined to react with the double bond of the aryl group. researchgate.net

Table 2: Photoreduction-Catalyzed Fluoroalkylative Cyclization

| Catalyst | Fluoroalkyl Source | Light Source | Key Features |

| Fluorescein (organocatalyst) | Perfluoroalkyl iodides (RfI) | Visible Light | Mild conditions, wide substrate scope, good regioselectivity |

Fluoroalkylative Cyclization Pathways

Chemoselectivity in Fluoroalkylated Imidazobenzazepine Formation

The introduction of fluorine-containing groups into heterocyclic compounds can significantly modulate their pharmacological properties. In the context of imidazobenzazepine synthesis, chemoselectivity is crucial when dealing with fluoroalkylated substrates. While specific research on the chemoselectivity in the formation of fluoroalkylated imidazobenzazepines leading directly to this compound is not extensively detailed in the provided results, the general principles of controlling reactions in the presence of multiple reactive sites are paramount. The synthesis of related benzazepine derivatives often involves managing the reactivity of different functional groups to achieve the desired cyclization and substitution patterns. For instance, N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the synthesis of benzazepine derivatives under mild, transition-metal- and oxidant-free conditions, offering good regioselectivity and functional-group compatibility. researchgate.net This approach could potentially be adapted for the synthesis of fluoroalkylated analogues, where the chemoselective activation of specific C-H or C-F bonds would be a key challenge.

Intramolecular Cyclisation of Arylalkyl Isothiocyanates

A notable method for the synthesis of dihydrobenzazepine derivatives involves the intramolecular cyclization of arylalkyl isothiocyanates. This strategy provides a route to thione analogues which can be further converted to the desired amine derivatives.

Research has demonstrated the cyclization of 3-phenylpropyl isothiocyanate and its derivatives using reagents like polyphosphoric acid or aluminum chloride to yield 4,5-dihydro-3-benzazepine-1-thiones. rsc.org These thiones serve as versatile intermediates. For example, they can be alkylated with agents such as triethyloxonium (B8711484) tetrafluoroborate (B81430) to produce 1-alkylthio derivatives. rsc.org Subsequent reaction with an amine, such as cyclopropylamine, can then displace the alkylthio group to afford the corresponding 2-amino-dihydrobenzazepine derivative. rsc.org

The choice of cyclization agent can influence the outcome of the reaction. While polyphosphoric acid and aluminum chloride have proven effective, other Lewis acids could potentially be employed. The reaction conditions, including temperature and solvent, are also critical factors in optimizing the yield and purity of the cyclized product.

Table 1: Intramolecular Cyclization of Arylalkyl Isothiocyanates

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 3-Phenylpropyl isothiocyanate | Polyphosphoric acid or Aluminum chloride | 4,5-Dihydro-3-benzazepine-1-thione | rsc.org |

| 3-(3,4-Dimethoxyphenyl)propyl isothiocyanate | Polyphosphoric acid or Aluminum chloride | 7,8-Dimethoxy-4,5-dihydro-3-benzazepine-1-thione | rsc.org |

| 3-(2-Thienyl)propyl isothiocyanate | Polyphosphoric acid | 7,8-Dihydro-6H-thieno[3,2-c]azepine-4(5H)-thione | rsc.org |

Chemical Reactivity and Transformation Mechanisms of 4,5 Dihydro 3h 1 Benzazepin 2 Amine

Reactivity of the Exocyclic Amine Functional Group

The exocyclic amine group is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives through oxidation, nucleophilic substitution, acylation, and alkylation reactions.

The oxidation of the exocyclic amine or the dihydrobenzazepine ring can lead to the formation of various derivatives. For instance, the oxidation of 4,5-dihydropyrazoles to pyrazoles has been achieved using reagents like tetrabutylammonium (B224687) peroxydisulfate. researchgate.net Similarly, the oxidation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines can lead to aromatization, although compounds with electron-donating substituents may undergo decomposition. nih.gov In some cases, oxidation can result in the formation of nitrones, which have shown neuroprotective properties. nih.gov The oxidation of related heterocyclic systems, such as N-acetyl amino acid methyl esters, can occur at the α-C–H bond or on the aromatic ring, depending on the substrate. rsc.org

The exocyclic amine of 4,5-dihydro-3H-1-benzazepin-2-amine can act as a nucleophile in substitution reactions. Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. nih.gov While classical SNAr reactions often proceed through a two-step mechanism involving a Meisenheimer intermediate, concerted mechanisms have also been observed, especially with more electron-rich aromatic systems. nih.gov The reactivity and regioselectivity of these reactions are influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. nih.gov

The primary amine group of this compound readily undergoes acylation and alkylation. N-acylation can be achieved using various acylating agents, such as acyl chlorides or by coupling with carboxylic acids. reading.ac.ukchemrxiv.org These N-acyl derivatives are of interest due to their structural similarity to peptide bonds. reading.ac.uk N-alkylation of benzazepine scaffolds is a common strategy to introduce diverse substituents. nih.govnih.gov For example, N-alkyl-2-benzazepine derivatives can be prepared through the N-alkylation of secondary 2-benzazepines. nih.gov

Reactivity of the Benzazepine Ring System

The benzazepine ring itself can be modified through various reactions, including the reduction of carbonyl analogues and electrophilic aromatic substitution.

The synthesis of this compound can be achieved through the reduction of its corresponding carbonyl analogue, 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. bldpharm.comcymitquimica.com The reduction of lactams to amines is a common transformation in the synthesis of nitrogen-containing heterocycles. mdpi.comnih.gov Various reducing agents can be employed for this purpose, and the choice of reagent can influence the reaction's efficiency and selectivity.

The benzene (B151609) ring of the benzazepine scaffold can undergo electrophilic aromatic substitution (EAS) reactions, such as halogenation and nitration. masterorganicchemistry.com These reactions allow for the introduction of various functional groups onto the aromatic ring.

Halogenation: The halogenation of benzene rings typically requires a Lewis acid catalyst, such as FeX₃ or AlX₃ (where X = Cl, Br), to activate the halogen. libretexts.orglibretexts.orgyoutube.com The reaction proceeds through the formation of a highly electrophilic species that is then attacked by the electron-rich benzene ring. libretexts.org The presence of the amino group in this compound, an electron-donating group, is expected to activate the ring towards EAS and direct incoming electrophiles to the ortho and para positions. youtube.com

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com Similar to halogenation, the amino group's directing effects will influence the position of nitration.

Interactive Data Table: Reactions and Derivatives

| Reaction Type | Reactant(s) | Key Reagents/Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Oxidation | 4,5-dihydropyrazoles | Tetrabutylammonium peroxydisulfate | Pyrazoles | researchgate.net |

| Oxidation | 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines | Various oxidizing agents | Aromatized pyrimidines or decomposition products | nih.gov |

| Acylation | Amides | Cyclic diaryliodonium triflates, CuI, diglyme | N-Acyl carbazoles | chemrxiv.org |

| Alkylation | Secondary 2-benzazepines | Alkylating agents | N-Alkyl-2-benzazepine derivatives | nih.gov |

| Reduction | 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | Reducing agents | This compound | bldpharm.comcymitquimica.com |

| Halogenation | Benzene | Br₂, FeBr₃ | Bromobenzene | libretexts.orgyoutube.com |

| Nitration | Benzene | HNO₃, H₂SO₄ | Nitrobenzene | masterorganicchemistry.com |

The chemical behavior of this compound and related benzazepine structures is characterized by a variety of transformations, including ring expansions, contractions, and complex multi-step synthetic pathways. These reactions are fundamental to the creation of diverse heterocyclic compounds, many of which are of interest in medicinal chemistry. researchgate.net The outcomes of these transformations are often intricately linked to the nature of substituents on the benzazepine core, which can direct the course of a reaction towards a specific product.

Ring-Expansion and Ring-Contraction Transformations

The seven-membered ring of the benzazepine system can undergo transformations to either larger or smaller ring systems, depending on the reaction conditions and the starting materials.

Ring-Expansion: While less common for the specific this compound structure, related benzazepine derivatives can be synthesized through ring-expansion methodologies. For instance, the expansion of smaller rings, such as in aza-Michael cyclizations, can lead to the formation of the seven-membered benzazepine core. mdpi.com Another approach involves the Barton–Kellogg reaction, which has been utilized to expand the π-skeleton of related polycyclic systems containing seven-membered rings. beilstein-journals.org

Ring-Contraction: Ring-contraction reactions of benzazepine derivatives are also documented. For example, the oxidation of certain 5-aryl-2,3,5,6-tetrahydro-3H-imidazo[2,1-b] mdpi.comnih.govresearchgate.netbenzotriazepine derivatives with 2,3-dichloro-5,6-dicyano-1,2-benzoquinone (DDQ) results in a ring contraction to form 1-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-benzimidazoles. nih.gov More generally, skeletal rearrangements of saturated cyclic amines, including those with a seven-membered ring, can be achieved through their corresponding hydroxylamines. nih.gov This method, catalyzed by B(C6F5)3 with hydrosilanes, provides a pathway for the regioselective ring contraction of cyclic amines. nih.gov Another strategy for ring contraction involves ozonolysis followed by an intramolecular aldol (B89426) condensation. baranlab.org

Reaction Mechanism Elucidation for Benzazepine Formation and Transformation

Understanding the mechanisms behind the formation and subsequent reactions of benzazepines is crucial for controlling the synthesis of desired products. These mechanisms often involve multiple steps and can be significantly influenced by the electronic and steric properties of substituents.

Postulated Multi-step Processes in Benzazepine Synthesis

The synthesis of the benzazepine core often proceeds through a series of intermediate steps. A common method involves the condensation of o-phenylenediamines with ketones or α,β-unsaturated carbonyl compounds. mdpi.comnih.gov The reaction mechanism for the condensation of o-phenylenediamine (B120857) with ketones in the presence of an acid catalyst, such as H-MCM-22, is proposed to involve the following key steps nih.gov:

Protonation: The acidic catalyst protonates the carbonyl group of the ketone, increasing its electrophilicity.

Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon.

Dehydration: The resulting intermediate undergoes dehydration to form an imine.

Second Condensation: The second amino group then condenses with another molecule of the ketone (or in some cases, an α,β-unsaturated system formed in situ) to form the seven-membered benzodiazepine (B76468) ring. nih.govnih.gov

Palladium-catalyzed reactions also offer a versatile route to benzazepine derivatives. For example, the intramolecular N-arylation of amides can lead to the formation of the benzazepine ring. mdpi.com A plausible mechanism for the palladium-catalyzed formation of a benzodiazepine involves the formation of a π-allyl complex, followed by intramolecular proton transfer and a subsequent irreversible nucleophilic attack by a sulfonamide nitrogen. mdpi.com

Another intricate multi-step process is the synthesis of pyrido-benzodiazepine backbones through the ring-opening hydrolysis of benzimidazole (B57391) salts followed by intramolecular C-H bond activation. researchgate.net Density functional theory (DFT) calculations have been employed to explore the reaction mechanism, confirming the feasibility of the proposed reaction progress. researchgate.net

Influence of Substituents on Reaction Outcomes and Regioselectivity

Substituents on the aromatic ring or the seven-membered ring of the benzazepine nucleus play a critical role in determining the outcome and regioselectivity of reactions.

Steric hindrance from bulky substituents can also direct the regioselectivity of a reaction. In the nickel-catalyzed [4+2] cycloaddition of 3-azetidinones with internal alkynes, poor regioselectivity was observed when the substituents on the alkyne were of similar size. liverpool.ac.uk However, using 1,3-enynes as alkyne surrogates with carefully chosen substituents allowed for improved regiocontrol. liverpool.ac.uk

The table below illustrates the effect of substituents on the regioselectivity of a nickel-catalyzed cycloaddition reaction to form substituted pyridines.

| Entry | R¹ | R² | Ratio of Regioisomers |

| 1 | n-Pr | n-Pr | 50:50 |

| 2 | H | n-Bu | 95:5 |

| 3 | n-Bu | H | 15:85 |

| 4 | H | Ph | >95:5 |

| 5 | Ph | H | <5:95 |

| 6 | H | SiMe₃ | >95:5 |

| 7 | SiMe₃ | H | <5:95 |

Data adapted from a study on the regioselective synthesis of substituted pyridines, demonstrating how varying substituents (R¹ and R²) on a 1,3-enyne influences the ratio of the resulting regioisomers. liverpool.ac.uk

In palladium-catalyzed cycloadditions for the synthesis of tetrahydro-2-benzazepines, the choice of ligand was also shown to be crucial for achieving high enantioselectivity. acs.org For example, the use of a Boc-l-Leu-NHOMe ligand in the reaction of an ortho-methyl benzylamide with an allene (B1206475) resulted in a promising 90:10 enantiomeric ratio for the cycloadduct. acs.org

Derivatization and Structural Modification Strategies for 4,5 Dihydro 3h 1 Benzazepin 2 Amine Analogues

Design Principles for Novel 4,5-Dihydro-3H-1-benzazepin-2-amine Derivatives

The design of new this compound derivatives is often guided by the goal of creating "privileged templates." These are molecular scaffolds capable of interacting with various biological targets through the strategic placement of functional groups. The 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (B136569) scaffold, a related structure, exemplifies this principle, having been utilized in the development of farnesyl transferase inhibitors, Factor Xa inhibitors, and dual ACE/NEP inhibitors. vub.be The underlying principle involves using the core benzazepine structure as a rigid framework to present pharmacophoric elements in a specific spatial orientation to maximize interaction with a biological target. vub.be

Synthesis of Substituted 4,5-Dihydro-3H-1-benzazepin-2-amines

A common strategy for modifying the this compound core is the introduction of substituents at the exocyclic nitrogen atom. This is typically achieved through N-alkylation or related substitution reactions. For instance, N-allyl derivatives can be synthesized by reacting the corresponding benzazepin-2-one with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate. nih.gov This reaction introduces an allyl group, which can serve as a handle for further synthetic transformations. osi.lvresearchgate.net

Similarly, other alkyl groups, such as butyl, can be introduced. N-alkylation of dihydrobenzazepines can also be accomplished through N-acylation followed by reduction of the resulting amide using reagents like borane-tetrahydrofuran (B86392) complex. nih.gov This two-step process provides an alternative route to N-alkylated products.

Table 1: Examples of N-Substituted this compound Derivatives and Related Compounds

| Substituent | Reagents and Conditions | Reference |

| N-allyl | Allyl bromide, potassium carbonate, DMF | nih.gov |

| N-butyl | N-acylation followed by borane-tetrahydrofuran reduction | nih.gov |

Introducing aryl and heteroaryl groups onto the benzazepine core represents another key modification strategy. These substitutions can significantly influence the electronic and steric properties of the molecule, potentially leading to enhanced biological activity. One approach involves the palladium-catalyzed annulation of N-(o-iodobenzyl) derivatives, which can be used to construct the benzazepine ring system with substituents at various positions. researchgate.net

Friedel–Crafts alkylation is another powerful method for attaching aryl groups to the benzazepine framework, specifically for forming C-C bonds by attaching the azepinone ring to a benzene (B151609) ring. researchgate.net Research has also explored the synthesis of 1-aryl substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-ones. researchgate.net

Modifications to the seven-membered dihydroazepine ring itself offer further opportunities for structural diversification. For example, the synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones has been achieved through methods like ring-closing metathesis to form the dihydrobenzazepine ring, followed by hydroxylation and oxidation. nih.gov This introduces a hydroxyl group at the C5 position.

Additionally, the synthesis of 4-amino-benzazepin-3-one scaffolds has been expanded to include methyl substituents at the C4 and C5 positions of the azepinone ring. researchgate.net These modifications can introduce conformational constraints and additional points for diversification, which are valuable for creating peptide mimetics. researchgate.net

Construction of Fused Heterocyclic Systems from this compound Precursors

A significant synthetic strategy involves using this compound derivatives as precursors for constructing fused heterocyclic systems. A notable example is the synthesis of imidazobenzazepines. Specifically, 1-(halomethyl)-2,4,5,6-tetrahydro-1H-imidazo[1,2-a] osi.lvbenzazepines can be prepared in high yields through the intramolecular halocyclization of N-allyl-4,5-dihydro-3H-1-benzazepin-2-amines. osi.lvresearchgate.net

This reaction is typically carried out by treating the N-allyl precursor with an N-halosuccinimide, such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), in a suitable solvent like acetonitrile (B52724) at room temperature. osi.lvresearchgate.net The N-allyl starting materials are themselves obtained from the corresponding benzazepin-2-ones through a sequence of methylation and allylamination. osi.lvresearchgate.net This electrophilic cyclization provides a convenient and efficient route to these fused heterocyclic systems. researchgate.net

Table 2: Synthesis of 1-(Iodomethyl)-2,4,5,6-tetrahydro-1H-imidazo[1,2-a] osi.lvbenzazepines

| Starting Material | Reagent | Product | Yield (%) | Reference |

| N-allyl-4,5-dihydro-3H-1-benzazepin-2-amine | N-Iodosuccinimide (NIS) | 1-(Iodomethyl)-2,4,5,6-tetrahydro-1H-imidazo[1,2-a] osi.lvbenzazepine | 78-91 | researchgate.net |

Synthesis of Annulated Ring Systems from this compound: An Unexplored Avenue in Medicinal Chemistry

Despite the synthetic utility of amino-substituted heterocyclic compounds in constructing fused-ring systems, a thorough review of scientific literature reveals a notable absence of studies detailing the use of this compound as a direct precursor for other annulated ring systems. While the broader benzazepine scaffold is a common core in various fused heterocyclic molecules, research has predominantly focused on derivatives other than the 2-amino-4,5-dihydro-3H-1-benzazepine for these transformations.

The field of medicinal chemistry often employs cyclocondensation reactions of amino-heterocycles with bifunctional reagents like dicarbonyl compounds or β-ketoesters to build fused pyrimidine (B1678525), triazole, and other ring systems. For instance, the synthesis of pyrimido[1,2-a]benzimidazoles has been achieved through the reaction of 2-aminobenzimidazoles with β-ketoesters, often facilitated by microwave activation to produce high yields in short reaction times. nih.gov Similarly, pyrimido[1,2-a]pyrimidines can be synthesized in a one-pot reaction involving 2-aminopyrimidine, aromatic aldehydes, and active methylene (B1212753) compounds under microwave irradiation. rsc.org

Furthermore, research into related benzazepine structures has yielded various fused systems. For example, a series of 5H-pyrimido[5,4-d] rsc.orgbenzazepines were synthesized from corresponding 2-benzazepin-5-ones. nih.gov This demonstrates the feasibility of attaching a pyrimidine ring to the benzazepine nucleus. However, the starting material possesses a ketone functionality rather than the amine group present in this compound, leading to different synthetic pathways.

The synthesis of other annulated systems like triazolo[1,5-a]quinazolines has also been reported, starting from chloro-substituted phenylazides, which eventually lead to amino-functionalized triazoloquinazolines. nih.gov These examples highlight common strategies for creating fused heterocycles, which theoretically could be applied to this compound. The presence of the reactive 2-amino group makes it a plausible candidate for cyclocondensation reactions.

However, the lack of published data specifically documenting the derivatization of this compound into other annulated ring systems indicates that this particular synthetic route remains an unexplored area of research. The potential for creating novel fused benzazepine derivatives with unique pharmacological profiles suggests that this could be a promising field for future investigation.

Structure Activity Relationship Sar and Molecular Interaction Studies of 4,5 Dihydro 3h 1 Benzazepin 2 Amine Derivatives

Structure-Activity Relationship (SAR) Concepts in Benzazepine Research

Structure-Activity Relationship (SAR) analysis is a foundational concept in drug discovery, guiding the optimization of lead compounds by systematically modifying their chemical structure to enhance biological activity and improve pharmacokinetic properties. patsnap.compatsnap.com In the context of benzazepine research, SAR studies are crucial for identifying the key molecular features that govern the interaction of these compounds with their biological targets. oncodesign-services.com The fundamental principle of SAR is that the biological effect of a molecule is directly related to its three-dimensional structure. patsnap.com

Researchers synthesize a series of analogues by making slight structural changes to a known active compound. oncodesign-services.com These modifications can involve altering functional groups, changing the size or shape of the molecule, or introducing different substituents. By evaluating the biological activity of these analogues, scientists can deduce which structural components are essential for the desired therapeutic effect. patsnap.com

For benzazepine derivatives, SAR studies have been instrumental in developing compounds with specific pharmacological profiles. For instance, investigations into 1,5-dihydro-2H-benzo[b] Current time information in Lane County, US.nih.govdiazepine-2,4(3H)-diones revealed that modifications to the aromatic rings and urea (B33335) substituent significantly impacted their potency and metabolic stability. nih.gov Similarly, in the development of 1,5-dihydrobenzo[e] Current time information in Lane County, US.nih.govoxazepin-2(3H)-ones as differentiating agents for acute myeloid leukemia, SAR studies were key to identifying the core structure responsible for their activity. mdpi.com

The insights gained from SAR analyses are used to construct pharmacophore models, which represent the essential steric and electronic features required for a molecule to interact with a specific biological target. These models then guide the design of new, more potent, and selective drug candidates. vub.be

Investigation of Molecular Target Interactions at a Mechanistic Level

Understanding how 4,5-dihydro-3H-1-benzazepin-2-amine derivatives interact with their molecular targets is critical for elucidating their mechanism of action and for the rational design of new therapeutic agents.

Interaction with Neurotransmitter Receptor Systems (e.g., Dopamine (B1211576), Serotonin)

Benzazepine derivatives have been shown to interact with various neurotransmitter systems, most notably dopamine and serotonin (B10506) receptors. These interactions are central to their potential applications in treating neurological and psychiatric disorders.

Dopamine Receptors:

The dopamine D2 receptor is a key target for many antipsychotic drugs. nih.gov A series of 4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives, which are conformationally restricted analogues of dopamine D2-like ligands, were synthesized and evaluated for their binding affinity. nih.gov The results indicated that the nature of the substituent at the N3 position significantly influences the affinity for D2-like receptors. nih.gov For example, compound 2a , with an N-[(1-ethyltetrahydro-1H-2-pyrrolyl)methyl] side chain, demonstrated the highest affinity in the series. nih.gov

| Compound | Side Chain | D2-like Receptor Affinity (IC50, nM) |

| 2a | N-[(1-ethyltetrahydro-1H-2-pyrrolyl)methyl] | 160 |

| 2b | 2-(N,N-diethylamino)ethyl | Lower than 2a |

| 2d | 1-benzyl-4-piperidinyl | Lower than 2a |

| Data sourced from a study on 4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives. nih.gov |

Serotonin Receptors:

Serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, are also important targets for benzazepine derivatives. nih.govwikipedia.org Research on 3-benzazepine derivatives has identified several potent and selective 5-HT2C receptor agonists that have shown efficacy in animal models of obesity. nih.gov The structure-activity relationships for this series of compounds were evaluated in functional assays, revealing that specific substitutions on the benzazepine core are critical for both potency and selectivity. nih.gov

Furthermore, some benzazepines exhibit activity at 5-HT2A receptors. wikipedia.org For instance, a new series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, which share structural similarities with the benzazepine scaffold, showed high affinity for both 5-HT1A and 5-HT7 receptors. nih.gov Compound 2b from this series displayed the highest affinity for both receptor subtypes. nih.gov

| Compound | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT7 Receptor Affinity (Ki, nM) |

| 2b | 0.3 | 3.1 |

| Data from a study on 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives. nih.gov |

Modulation of Enzyme Activity (e.g., Kinases)

In addition to neurotransmitter receptors, some benzazepine derivatives and related heterocyclic compounds have been found to modulate the activity of enzymes, such as kinases. rsc.orgnih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer. rsc.orgnih.gov

Benzodiazines, which include structures related to benzazepines, have been identified as potent anticancer agents through their ability to inhibit protein kinases and receptor tyrosine kinases. rsc.orgnih.gov For example, quinazoline (B50416) derivatives, which share a bicyclic core with benzazepines, have been shown to inhibit EGFR and VEGFR, thereby disrupting key processes in cancer cell proliferation and survival. nih.gov While specific studies on the kinase inhibitory activity of this compound itself are limited, the broader class of benzazepines and related heterocycles represents a promising area for the development of novel kinase inhibitors. nih.gov

Specific Binding Profiles to Biological Receptors

The specificity of a drug for its target is a critical determinant of its therapeutic efficacy and side-effect profile. patsnap.com For this compound derivatives, understanding their binding profiles across a range of biological receptors is essential.

Benzodiazepines, a well-known class of drugs that includes the benzazepine scaffold, are known to bind to specific receptors in the central nervous system, primarily the GABA-A receptor. nih.gov The interaction with the GABA-A receptor is allosteric, meaning the drug binds to a site on the receptor that is different from the endogenous ligand (GABA), thereby enhancing the inhibitory effect of GABA. nih.govnih.gov

More recent research has focused on developing benzazepine derivatives with high selectivity for other targets, such as the GluN2B subunit of the NMDA receptor. nih.gov A study on 2,3,4,5-tetrahydro-1H-3-benzazepine analogues led to the discovery of a radiolabeled compound, [18F]PF-NB1, which demonstrated high specificity and selectivity for GluN2B-containing NMDA receptors over other receptors like σ1 and σ2. nih.gov This selectivity is crucial for its potential use as a PET imaging agent for these specific receptors. nih.gov

Ligand Design and Optimization Strategies

The design and optimization of ligands based on the this compound scaffold involve various medicinal chemistry strategies aimed at improving potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacements in Benzazepine Scaffolds

Bioisosterism is a widely used strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the desired biological activity or to improve pharmacokinetic parameters. nih.govdrughunter.com This approach has been successfully applied to the benzazepine scaffold.

In the development of benzazepine derivatives, bioisosteric replacement can be used to modify various parts of the molecule. For instance, replacing an amide bond with a more metabolically stable group, such as a 1,2,4-oxadiazole, has been shown to improve the in vitro metabolic stability of drug candidates while maintaining or even improving their potency. nih.gov

Another example is the use of different heterocyclic rings as bioisosteres for the phenyl ring in the benzazepine structure. This can lead to compounds with improved solubility and altered binding affinities. The strategic application of bioisosteric replacements allows for the fine-tuning of the pharmacological profile of benzazepine derivatives, leading to the development of more effective and safer therapeutic agents. nih.gov

Conformational Restriction and its Impact on Activity

The conformational flexibility of the seven-membered ring in this compound and its derivatives is a critical determinant of their biological activity. Molecular mechanics calculations and structure-activity relationship (SAR) studies have been employed to elucidate the preferred conformations for receptor interaction, particularly at dopamine receptors.

Comprehensive conformational analysis of potent and selective dopamine D1 receptor agonists and antagonists within the benzazepine series has revealed that the receptor-bound conformation is likely a chair conformation. nih.gov For these molecules, an equatorial orientation of a phenyl substituent is favored. nih.gov In the case of N-substituted derivatives, such as the antagonist 7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (SCH 23390), an equatorial position for the N-methyl group is also part of the most probable receptor-bound conformation. nih.gov

Furthermore, it is suggested that the orientation of the phenyl group in the receptor-bound state does not significantly deviate from the preferred rotamer where the planes of the two aromatic rings are nearly orthogonal. nih.gov These findings indicate that constraining the benzazepine scaffold into this specific chair-like conformation with an equatorial substituent could lead to enhanced activity and selectivity. The stereochemistry of these molecules is also crucial, as evidenced by studies on related heterocyclic compounds where the dextrorotatory enantiomers of certain 3,4-dihydro-3-amino-2H-1-benzopyran derivatives displayed superior affinity and selectivity for 5-HT1A receptors. nih.gov

Preclinical Mechanistic Studies on Biological Activities (Excluding Clinical Data)

In vitro studies have been instrumental in characterizing the molecular targets of this compound derivatives. Competition binding assays and autoradiography have demonstrated the affinity of these compounds for various neuroreceptors.

A series of 2,3,4,5-tetrahydro-1H-3-benzazepine analogues were synthesized and evaluated for their ability to bind to the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This research identified compounds with high affinity and selectivity, highlighting the potential of this scaffold for targeting NMDA receptors. nih.gov

Similarly, derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepines have been identified that exhibit high affinity for the dopamine D3 receptor, with significant selectivity over the D2 receptor. nih.gov For instance, a 3-acetamido-2-fluorocinnamide derivative demonstrated a pKi of 8.4 for the D3 receptor, with a 130-fold selectivity over the D2 receptor. nih.gov

The following table summarizes the in vitro binding affinities of selected this compound derivatives and related compounds for various receptors.

| Compound/Derivative | Target Receptor | Binding Affinity (Ki, nM) | Selectivity |

| 3-Acetamido-2-fluorocinnamide derivative of 2,3,4,5-tetrahydro-1H-3-benzazepine | Dopamine D3 | ~4.0 | 130-fold over D2 |

| (+)-9g (3,4-dihydro-3-amino-2H-1-benzopyran derivative) | 5-HT1A | - | High vs. other receptors |

| 2b (5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivative) | 5-HT1A | 0.3 | - |

| 2b (5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivative) | 5-HT7 | 3.1 | - |

In vivo studies in rodent models have provided further insights into the mechanism of action of this compound derivatives, particularly concerning their receptor modulation properties in a physiological context.

Extensive in vivo characterization of a radiofluorinated 2,3,4,5-tetrahydro-1H-3-benzazepine analogue, [18F]PF-NB1, was conducted in Wistar rats. nih.gov These studies, which included positron emission tomography (PET) imaging, biodistribution analysis, and receptor occupancy studies, demonstrated that the binding of this tracer was selective for GluN2B-rich regions of the forebrain. nih.gov The binding was specifically and dose-dependently blocked by the GluN2B antagonist, CP-101,606, confirming the engagement of this target in vivo. nih.gov

In another study, a lead candidate from a series of 4,5-dihydropyridazin-3-one derivatives, which are structurally related to the benzazepine scaffold, demonstrated potent in vivo functional antagonism at the H3 receptor in a rat dipsogenia model. nih.gov This compound also exhibited robust wake-promoting activity in a rat EEG/EMG model, indicating a clear physiological response resulting from its mechanism of action. nih.gov Furthermore, certain 3,4-dihydro-3-amino-2H-1-benzopyran derivatives have shown anxiolytic activity in various behavioral models in vivo. nih.gov

The table below presents findings from in vivo rodent model studies for compounds related to this compound.

| Compound/Derivative | Animal Model | Study Type | Key Finding |

| [18F]PF-NB1 (2,3,4,5-tetrahydro-1H-3-benzazepine analogue) | Wistar Rats | PET imaging, receptor occupancy | Selective binding to GluN2B-rich forebrain regions, blocked by a specific antagonist. nih.gov |

| 4,4-dimethyl-6-{4-[3-((R)-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-4,5-dihydro-2H-pyridazin-3-one | Rats | Dipsogenia model, EEG/EMG | Potent functional H3R antagonism and wake-promoting activity. nih.gov |

| (+)-9g (3,4-dihydro-3-amino-2H-1-benzopyran derivative) | Rodent models | Behavioral models | Anxiolytic activity. nih.gov |

Computational and Theoretical Investigations of 4,5 Dihydro 3h 1 Benzazepin 2 Amine

Quantum Chemical Calculations on Benzazepine Stability and Aromaticity

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules like 4,5-dihydro-3H-1-benzazepin-2-amine. These calculations can predict various parameters that are difficult or impossible to measure experimentally, providing a quantitative basis for understanding molecular stability and electronic distribution.

| Parameter | Significance in Stability Analysis |

| Resonance Energy | A measure of the extra stability a compound gains from delocalized electrons compared to a hypothetical localized structure. |

| Heats of Atomization | The enthalpy change that accompanies the total separation of all atoms in a chemical substance. Higher values often correlate with greater stability. |

| HOMED | An index used to quantify the degree of aromaticity, with values closer to 1 indicating higher aromatic character. |

π-Electron Densities and Bond Length Predictions

The distribution of π-electrons and the predicted bond lengths within the benzazepine ring system are crucial for understanding its reactivity and interaction with biological targets. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can provide detailed information about these properties. ufms.brmdpi.org For instance, studies on 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-ones have utilized B3LYP and AM1 calculations to estimate charge densities and frontier molecular orbitals to predict the regioselectivity of electrophilic aromatic substitution. mdpi.org

The geometry of dibenzoazepine analogues has been investigated to identify geometrical parameters that are sensitive to substitution on the central seven-membered ring. nih.govmdpi.com The distance of specific carbon atoms from the plane of the aromatic rings is a sensitive indicator of conformational changes. nih.govmdpi.com Furthermore, the comparison between optimized molecular geometries in the gas phase and their structures in the crystalline state reveals the influence of crystal packing forces on molecular conformation. nih.govmdpi.com

| Computational Prediction | Importance |

| π-Electron Densities | Indicates regions of the molecule that are electron-rich or electron-poor, which is critical for predicting sites of electrophilic and nucleophilic attack. |

| Bond Lengths | Provides insight into the bond order and the degree of electron delocalization within the ring system. |

| Molecular Electrostatic Potential (MEP) | A visual representation of the charge distribution, identifying electrophilic and nucleophilic sites. ufms.br |

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of modern drug discovery, enabling the prediction of binding modes and affinities of ligands to their receptor targets.

Prediction of Binding Modes and Affinities

For benzazepine derivatives, molecular docking studies have been instrumental in understanding their interactions with various biological targets. For example, docking studies on benzodiazepine (B76468) analogs with the GABAA receptor have been used to predict binding affinities and estimate binding poses within different binding sites. ufms.br Similarly, molecular docking has been employed to rationalize the interactions of benzodiazepine derivatives with human lysine (B10760008) deacetylases (hKDACs), helping to define structure-activity relationships. nih.gov In the context of this compound, docking simulations can predict how the amine group and the benzazepine scaffold interact with the amino acid residues in a target protein's active site. These predictions are crucial for designing more potent and selective ligands.

Rationalization of Observed SAR Differences

Structure-activity relationship (SAR) studies explore how chemical structure relates to biological activity. Computational modeling plays a vital role in rationalizing the observed differences in activity between various analogs. For instance, molecular docking studies on a series of 1-phenylbenzazepines revealed that weaker hydrogen bonding interactions between oxygenated groups and binding-pocket amino acid residues of the D1 dopamine (B1211576) receptor led to reduced affinity. cuny.edu This highlights how subtle changes in the ligand structure can significantly impact binding. By visualizing the docked poses of different derivatives, researchers can understand why certain substitutions enhance activity while others diminish it. This knowledge is invaluable for the rational design of new compounds with improved pharmacological profiles.

Mechanistic Studies through Computational Chemistry

Computational chemistry provides a powerful platform for investigating reaction mechanisms, offering insights into transition states and reaction pathways that are often inaccessible through experimental means alone. For benzazepine synthesis, computational methods can elucidate the step-by-step process of ring formation and functional group transformations.

For example, DFT calculations have been used to support the proposed mechanism of the silyl (B83357) aza-Prins cyclization for the synthesis of tetrahydroazepines. acs.org These calculations can model the energetics of intermediates and transition states, helping to validate the proposed reaction pathway. acs.org Similarly, computational techniques have been employed to study the plausible reaction pathways for the formation of fused benzodiazepine systems. mdpi.com By understanding the mechanism, reaction conditions can be optimized to improve yields and selectivity. For the synthesis of this compound, computational studies could be employed to investigate the mechanism of key cyclization or amination steps, aiding in the development of more efficient synthetic routes.

Verification of Postulated Reaction Mechanisms

A comprehensive review of the current scientific literature reveals a notable absence of specific computational studies detailing the reaction mechanisms for the synthesis of this compound. Theoretical investigations into the formation of this particular compound, including the verification of postulated reaction pathways through methods like Density Functional Theory (DFT), have not been extensively reported.

In the broader context of benzazepine synthesis, computational methods are frequently employed to validate proposed mechanisms. For instance, in the synthesis of related heterocyclic systems, DFT calculations are used to map out the potential energy surface of a reaction, identifying the most plausible pathway from reactants to products. These calculations can confirm the feasibility of a proposed mechanism by demonstrating that the transition states are energetically accessible under the given reaction conditions.

For the synthesis of the 4,5-dihydro-3H-1-benzazepine ring system, several synthetic routes can be envisioned, such as intramolecular cyclization reactions. A typical computational approach to verify a postulated mechanism for such a reaction would involve:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find the lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the corresponding reactants and products, confirming that the transition state connects the correct species.

Without specific studies on this compound, a discussion on its reaction mechanism from a computational standpoint remains speculative. However, the established methodologies are poised to provide significant insights should such an investigation be undertaken.

Analysis of Transition States and Energetic Profiles

For a hypothetical synthesis of this compound, computational analysis would provide the Gibbs free energy of activation (ΔG‡), which is directly related to the reaction rate. A lower ΔG‡ indicates a faster reaction. The energetic profile would map the change in Gibbs free energy throughout the reaction, highlighting all intermediates and transition states.

Table 1: Hypothetical Energetic Data for a Reaction Step

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +25.3 | +24.8 |

| Intermediate | -5.2 | -4.9 |

| Transition State 2 | +15.8 | +16.1 |

| Product | -12.7 | -13.0 |

This table represents a hypothetical energetic profile for a two-step reaction, illustrating the type of data that would be generated from a computational study. The values are not based on actual calculations for the synthesis of this compound.

The lack of specific computational literature for the target compound means that no definitive data on its transition states or energetic profile for synthesis can be presented.

Conformational Analysis and Dynamics of the 4,5-Dihydro-3H-1-benzazepine Ring

Studies on partially and fully reduced 1-benzazepines have utilized dynamic NMR spectroscopy, X-ray crystallography, and molecular mechanics calculations to examine their solution- and solid-state structures. nih.gov These investigations have revealed that greater distortion in the amide bond is associated with a more stable ground-state structure, which in turn is more resistant to conformational changes. nih.gov

Fast Conformational Exchange Processes

The 4,5-dihydro-3H-1-benzazepine ring, like other seven-membered rings, undergoes rapid conformational exchange processes at room temperature. These processes often involve the interconversion between different "puckered" conformations, such as chair and boat forms. On the NMR timescale at ambient temperatures, this rapid exchange can lead to averaged signals for the ring protons.

Variable-temperature NMR experiments are a key tool for studying these dynamic processes. By lowering the temperature, the rate of interconversion can be slowed to the point where individual conformers can be observed. Computational studies on substituted 2-aryl-3H-1-benzazepines have shown that these molecules are conformationally mobile on the NMR time scale. nih.gov DFT calculations have been used to determine the energy barriers for these ring-flip processes. acs.org

For example, in a related system, the interconversion of conformational enantiomers was studied, and the activation energies for the ring-flip were calculated. acs.org These computational results were found to be in good agreement with experimental values obtained from NMR. acs.org

Advanced Spectroscopic and Analytical Characterization of 4,5 Dihydro 3h 1 Benzazepin 2 Amine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the molecular framework of 4,5-dihydro-3H-1-benzazepin-2-amine, enabling detailed structural elucidation and stereochemical assignments.

¹H and ¹³C NMR for Structural Elucidation and Stereochemistry

¹H NMR Spectroscopy: The proton NMR spectrum of this compound and its derivatives reveals characteristic signals that are crucial for structural confirmation. Hydrogens on carbons adjacent to the nitrogen atom are deshielded due to the electron-withdrawing nature of nitrogen and typically resonate in the downfield region of the spectrum. openstax.orglibretexts.org The N-H protons of amines often appear as broad signals and their chemical shifts can be influenced by factors such as solvent and concentration. libretexts.orglibretexts.org The aromatic protons of the benzene (B151609) ring exhibit complex splitting patterns in the aromatic region of the spectrum. For related benzazepine structures, the aromatic protons typically appear as multiplets in the range of δ 7.0-7.2 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information regarding the carbon skeleton of the molecule. Carbons bonded to the nitrogen atom are deshielded and appear at characteristic chemical shifts. libretexts.orgoregonstate.edu In general, for amine compounds, carbons directly attached to nitrogen appear in the 10-65 ppm range. libretexts.org The aromatic carbons of the fused benzene ring show signals in the typical aromatic region (approximately 110-160 ppm). oregonstate.edu Quaternary carbons, such as the one at the junction of the two rings, may show weaker signals. oregonstate.edu

A representative, though not exhaustive, table of expected chemical shifts for the core structure is provided below. Actual values can vary based on the solvent, concentration, and specific substitution patterns.

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 120 - 140 |

| Aliphatic CH₂ adjacent to N | 2.5 - 3.5 | 40 - 60 |

| Aliphatic CH₂ | 1.5 - 2.5 | 20 - 40 |

| NH₂ | Variable, often broad | - |

| C=N (guanidine moiety) | - | ~150-160 |

Advanced NMR Techniques for Conformational Studies

The seven-membered ring of the benzazepine system can adopt various conformations. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the three-dimensional structure and conformational preferences of these molecules in solution. researchgate.netrsc.orgmdpi.com

Variable temperature (VT) NMR studies can also be employed to investigate dynamic processes, such as ring inversion. researchgate.netrsc.org For some N-substituted 2-benzazepines, VT-¹H NMR spectra have revealed the presence of two puckered mirror-image enantiomeric conformations, with a measurable energy barrier for the chair-to-chair interconversion. researchgate.netrsc.org These studies often utilize 2D NMR experiments like ¹H-¹H COSY and ¹H-¹³C HSQC to aid in the complete assignment of proton and carbon signals. rsc.org

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of this compound and its derivatives. mdpi.com The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, a characteristic that can be readily observed for this compound. openstax.org

Fragmentation Analysis in Mass Spectra

The fragmentation pattern observed in a mass spectrum offers a fingerprint of the molecule's structure. In electron ionization (EI) mass spectrometry, the molecular ion can undergo characteristic fragmentation pathways. For amines, alpha-cleavage, which is the cleavage of the C-C bond adjacent to the C-N bond, is a dominant fragmentation process. libretexts.orgmiamioh.edu This often results in the loss of an alkyl radical and the formation of a stable, nitrogen-containing cation. docbrown.info The fragmentation pattern can provide valuable information for identifying the different components of the molecule. researchgate.nettutorchase.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine and aromatic functionalities.

Primary amines (R-NH₂) typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. openstax.orgorgchemboulder.comwpmucdn.com These bands are generally sharper and less intense than the O-H stretching bands of alcohols that appear in a similar region. openstax.orglibretexts.org An N-H bending vibration for primary amines is also typically observed around 1580-1650 cm⁻¹. libretexts.orgorgchemboulder.com The C-N stretching vibration for aromatic amines is usually found in the 1250-1335 cm⁻¹ range. libretexts.orgorgchemboulder.com The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring are observed in the 1400-1600 cm⁻¹ region.

A summary of the expected IR absorption bands is presented in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amine (N-H) | Stretching (asymmetric & symmetric) | 3300 - 3500 |

| Amine (N-H) | Bending | 1580 - 1650 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Aromatic C-N | Stretching | 1250 - 1335 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and conformational features, which are critical for understanding the structure-activity relationships of pharmacologically active molecules.

While specific, publicly available crystallographic data for this compound is not extensively reported in the literature, we can infer expected structural parameters based on the analysis of closely related benzazepine and benzodiazepine (B76468) structures. It is anticipated that the seven-membered azepine ring would adopt a boat- or twist-boat conformation to minimize steric strain. The fusion of the benzene ring would introduce a degree of rigidity to that portion of the molecule.

For a definitive structural elucidation, the following steps would be undertaken:

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction would need to be grown. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents would be screened to find optimal crystallization conditions.

Data Collection: A suitable single crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal would be collected using a detector.

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and space group. The phase problem would then be solved using direct methods or Patterson synthesis to generate an initial electron density map. This map would be used to build an initial model of the molecule, which would then be refined to best fit the experimental data.

The resulting crystallographic data would be presented in a standardized format, as exemplified in the hypothetical data table below.